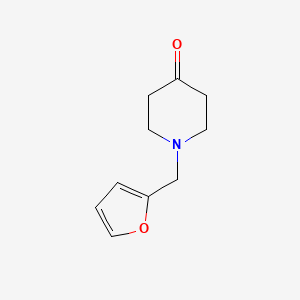

1-(2-Furylmethyl)piperidin-4-one

Description

Significance of Piperidin-4-one as a Core Heterocyclic Scaffold in Organic Synthesis

The piperidin-4-one moiety is a crucial heterocyclic scaffold in the realm of organic synthesis. nih.gov Its six-membered ring, containing a nitrogen atom and a ketone group, offers multiple reactive sites for chemical modification. This versatility makes it a valuable intermediate in the production of a wide array of chemical and pharmaceutical compounds. nih.govwikipedia.org The piperidine (B6355638) ring is a structural element found in numerous natural alkaloids and biologically active molecules, highlighting the importance of its derivatives. chemrevlett.comwikipedia.org Consequently, thousands of piperidine-containing compounds have been investigated in clinical and preclinical studies over the last decade. chemrevlett.comresearchgate.net

Overview of 1-(2-Furylmethyl)piperidin-4-one within the N-Substituted Piperidin-4-one Class

This compound, also known as N-furfuryl-4-piperidone, is a derivative where a furylmethyl group is attached to the nitrogen atom of the piperidin-4-one ring. This particular substitution has drawn attention in medicinal chemistry. The presence of the furan (B31954) ring, an aromatic five-membered heterocycle, introduces unique electronic and structural features to the parent piperidin-4-one molecule.

Historical Context and Evolution of Piperidin-4-one Chemistry

The journey of piperidine chemistry began in 1850 when it was first isolated. wikipedia.org The synthesis of piperidin-4-ones has evolved significantly over the years, with the Mannich reaction being a classical and widely employed method. nih.govbiomedpharmajournal.org This reaction typically involves the condensation of a ketone, an aldehyde, and an amine. More contemporary and stereoselective synthetic methods have also been developed to afford greater control over the structure of the final products. nih.gov The continuous development of synthetic protocols underscores the enduring importance of piperidin-4-ones in medicinal chemistry. nih.gov

Current Research Trends and Unexplored Areas in Furylmethyl-Substituted Piperidin-4-one Chemistry

Current research on piperidin-4-one derivatives is vibrant, with a focus on synthesizing novel compounds with diverse biological activities. nih.gov While much attention has been given to various substitutions on the piperidin-4-one core, the specific class of furylmethyl-substituted derivatives remains an area with potential for further exploration. Investigating the impact of substituents on the furan ring, as well as exploring the reactivity of the furan moiety within the larger molecule, presents exciting avenues for future research. The development of novel synthetic strategies and the exploration of this compound as a building block for more complex molecules are also active areas of investigation.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGJGAKKRDVUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423612 | |

| Record name | 1-(2-Furylmethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41661-55-6 | |

| Record name | 1-(2-Furylmethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(furan-2-yl)methyl]piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 1 2 Furylmethyl Piperidin 4 One

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR and ¹³C NMR Spectroscopy: These techniques are essential for elucidating the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carbonyl (C=O) group of the piperidinone ring and the characteristic bands of the furan (B31954) ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Conformational Analysis and Stereochemistry

The piperidine (B6355638) ring in this compound typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. chemrevlett.com However, the presence of substituents can influence the conformational preference. The orientation of the furylmethyl group on the nitrogen atom can be either axial or equatorial, with the equatorial position generally being more stable to minimize steric hindrance. The study of its stereochemistry is important as different conformations can lead to different biological activities. nih.gov

Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: the ketone, the tertiary amine, and the furan ring. The ketone group is susceptible to nucleophilic attack, allowing for a variety of transformations. The nitrogen atom, being a tertiary amine, can also participate in reactions. The furan ring, while aromatic, can undergo reactions such as electrophilic substitution and, under certain conditions, can be opened. mdpi.com The stability of the compound is generally good under standard conditions, but it may be sensitive to strong acids, bases, and oxidizing agents.

Structural Elucidation and Spectroscopic Characterization of 1 2 Furylmethyl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both one-dimensional and two-dimensional NMR techniques are employed to assign the proton and carbon signals and to establish the connectivity between atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

¹H NMR: The proton NMR spectrum of 1-(2-Furylmethyl)piperidin-4-one exhibits distinct signals corresponding to the different proton environments in the molecule. The protons on the piperidine (B6355638) ring typically appear as multiplets in the upfield region, while the furan (B31954) ring protons and the methylene (B1212753) bridge protons are found further downfield.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the piperidin-4-one ring is characteristically observed at a low field (downfield). The carbons of the furan ring and the piperidine ring resonate at distinct chemical shifts, allowing for their unambiguous assignment. clockss.orgresearchgate.netchemicalbook.comchemicalbook.comchemicalbook.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Piperidine H-2, H-6 | 2.15–2.60 (m) | 53.0-53.4 |

| Piperidine H-3, H-5 | 2.90–3.10 (t) | 41.0-41.2 |

| N-CH₂-furan | 3.80–3.95 (s) | 58.2 |

| Furan H-3 | 6.30–6.50 (d) | 110.5 |

| Furan H-4 | 7.40–7.60 (d) | 141.2 |

| Furan H-5 | Not specified | Not specified |

| Furan C-2 | - | 152.3 |

| C=O (piperidin-4-one) | - | 208.5-208.7 |

Note: Data presented is a general representation and may vary based on solvent and experimental conditions. (m = multiplet, t = triplet, s = singlet, d = doublet)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D NMR. science.govrsc.orgyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent protons on the piperidine ring and within the furan ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded carbon and proton atoms (¹³C-¹H). columbia.edu This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the piperidine and furan rings, as well as the methylene bridge. columbia.edursc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups. actascientific.com The most prominent band is the strong absorption due to the carbonyl (C=O) stretching vibration of the piperidin-4-one ring, typically appearing in the region of 1700-1725 cm⁻¹. actascientific.com Other significant peaks include those for C-H stretching of the aliphatic and aromatic parts of the molecule, C-N stretching of the tertiary amine, and vibrations associated with the furan ring, such as C-O-C stretching. researchgate.netresearchgate.netresearchgate.net

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide further details on the vibrations of the furan ring and the carbon backbone of the piperidine ring. nih.govresearchgate.netmdpi.com

Table 2: Key Vibrational Spectroscopy Data for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| C=O | 1700-1725 | Typically weak | Stretching |

| C-H (aliphatic) | 2800-3000 | 2800-3000 | Stretching |

| C-H (furan) | 3000-3100 | 3000-3100 | Stretching |

| C-N | ~1100-1200 | ~1100-1200 | Stretching |

| C-O-C (furan) | ~1000-1100 | ~1000-1100 | Stretching |

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. The fragmentation pattern observed in the mass spectrum can help to confirm the structure. Common fragmentation pathways would likely involve the cleavage of the bond between the furan ring and the methylene group, as well as fragmentation of the piperidine ring. researchgate.netresearchgate.netnist.gov

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment |

| 179 | [M]⁺ (Molecular Ion) |

| 97 | [C₅H₅O-CH₂]⁺ (Furfuryl cation) |

| 82 | [C₅H₈N]⁺ (Piperidinyl fragment) |

Note: The fragmentation pattern can vary depending on the ionization method used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed provide valuable information about the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. libretexts.org

In the case of this compound, two primary chromophores are responsible for its UV-Vis absorption profile: the carbonyl group (C=O) of the piperidin-4-one ring and the furan ring. The absorption spectrum is characterized by two main types of electronic transitions:

π → π* Transitions: These high-energy transitions occur in molecules containing π-bonds, such as the furan ring. uzh.ch The electrons in the π bonding orbitals are excited to the corresponding π* antibonding orbitals. These transitions are typically strong, resulting in high molar absorptivity (ε) values.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the oxygen atom of the carbonyl group, to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and are significantly less intense (lower molar absorptivity). uzh.chlibretexts.org

The electronic spectrum of this compound is therefore expected to show intense absorption bands in the UV region corresponding to the π → π* transitions of the furan moiety, and a weaker absorption band at a longer wavelength corresponding to the n → π* transition of the carbonyl group.

Table 1: Representative UV-Vis Absorption Data for Electronic Transitions in Piperidin-4-one Derivatives This table presents typical absorption ranges for the chromophores found in the title compound. Actual values for this compound would require experimental measurement.

| Transition Type | Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| π → π | Furan Ring | ~200-220 | High (>10,000) |

| n → π | Carbonyl (C=O) | ~270-300 | Low (10-100) |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into molecular geometry, conformation, and the intermolecular forces that govern crystal packing.

Determination of Crystal Lattice Parameters and Molecular Conformation (e.g., Chair, Boat, Twist-Boat)

The analysis of single-crystal X-ray diffraction data allows for the determination of the unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. These parameters include the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), as well as the crystal system and space group.

For piperidin-4-one derivatives, a key structural feature revealed by X-ray crystallography is the conformation of the six-membered piperidine ring. Research on a wide array of these compounds has shown that the ring most commonly adopts a chair conformation . nih.gov This conformation is generally the most stable as it minimizes both angular strain and torsional strain by staggering the substituents on adjacent carbon atoms. nih.gov

In the chair conformation of this compound, the substituents on the ring can occupy either axial or equatorial positions. The large 2-furylmethyl group attached to the nitrogen atom is expected to preferentially occupy an equatorial position to minimize steric hindrance.

While the chair form is predominant, other conformations, such as the twist-boat conformation , have been observed in certain substituted piperidin-4-one derivatives, particularly those with bulky substitution patterns that introduce significant steric strain. chemrevlett.com The specific conformation adopted is a delicate balance of steric and electronic effects within the molecule.

Table 2: Illustrative Crystal Lattice Parameters for a Piperidin-4-one Derivative The following data for a related heterocyclic compound illustrates the type of information obtained from X-ray crystallography. mdpi.com Specific parameters for this compound are not publicly available and would require experimental determination.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (Å3) | 900.07(5) |

Analysis of Intermolecular Interactions and Packing in the Crystalline State

The way molecules arrange themselves in a crystal is dictated by a network of intermolecular interactions. In the solid state of this compound and its derivatives, these interactions are crucial for the stability of the crystal lattice. X-ray diffraction studies on related structures reveal that weak non-covalent forces, such as hydrogen bonds and van der Waals interactions, are primary drivers of the crystal packing. nih.gov

Commonly observed interactions include C—H···O hydrogen bonds, where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with the oxygen atom of the carbonyl group or the furan ring of an adjacent molecule. nih.govnih.gov These interactions often link molecules into supramolecular chains or ribbons, building up the three-dimensional crystal structure. nih.gov

Modern crystallographic analysis often employs Hirshfeld surface analysis to visualize and quantify intermolecular contacts. nih.govnih.gov This method partitions the crystal space into regions belonging to each molecule and maps the different types of close contacts. For piperidin-4-one derivatives, Hirshfeld analysis typically shows that H···H contacts account for the largest portion of the surface area, followed by C···H/H···C and O···H/H···O interactions, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov The analysis of these interactions is fundamental to understanding the physical properties of the solid material and can provide insights into polymorphism and crystal engineering.

Computational Chemistry and Theoretical Investigations of 1 2 Furylmethyl Piperidin 4 One

Conformational Analysis and Energy Landscapes of the Piperidine (B6355638) Ring System:This involves studying the different spatial arrangements (conformations) of the molecule, such as the chair and boat forms of the piperidine ring, and calculating their relative energies to determine the most stable conformer and the energy barriers between them.benchchem.com

To fulfill the request for an article with detailed findings, dedicated computational research on 1-(2-Furylmethyl)piperidin-4-one would need to be performed and published.

In Silico Modeling of Chemical Interactions (e.g., Molecular Docking for Ligand-Target Binding Principles)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is instrumental in understanding the principles of ligand-target binding and is widely applied to piperidine-containing compounds due to their prevalence in medicinal chemistry. malayajournal.orgnih.gov

For this compound, molecular docking studies can be employed to explore its binding affinity and mode of interaction with various potential biological targets. The piperidin-4-one scaffold is a known pharmacophore that interacts with a range of receptors and enzymes. nih.gov Research on similar piperidin-4-one derivatives has shown their potential to act as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov

Principles of Molecular Docking for this compound:

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for energy. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: Using software such as GLIDE or AutoDock, the ligand is placed into the binding site of the receptor. malayajournal.org The program then explores various possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranking poses are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Potential Biological Targets and Binding Interactions:

Based on studies of analogous structures, this compound could be docked against several important protein targets:

Topoisomerase IIα: Derivatives of piperidin-4-one have been shown to exhibit anticancer activity by inhibiting topoisomerase IIα, an enzyme vital for DNA replication in cancer cells. A docking study could reveal if this compound fits into the ATP-binding site of this enzyme, elucidating a potential mechanism for cytotoxic effects.

Sigma Receptors (S1R and S2R): These receptors are implicated in various neurological disorders and cancer. Piperidine-based compounds have been identified as potent sigma receptor ligands. nih.gov Docking simulations could explore the interactions of the furan (B31954) and piperidine moieties within the hydrophobic pockets of the sigma receptor binding site. nih.gov

Dipeptidyl Peptidase IV (DPP-4): This enzyme is a target for anti-diabetic drugs. Molecular interaction studies have been performed on piperidin-4-one derivatives against DPP-4, showing that they can bind effectively within the active site. malayajournal.org

Viral and Bacterial Enzymes: The piperidine core is a versatile scaffold for developing antimicrobial and antiviral agents. nih.govnih.gov For instance, docking studies have been used to evaluate piperidine derivatives as potential inhibitors of SARS-CoV-2 proteases. nih.gov

The insights gained from these in silico models are fundamental for the rational design of more potent and selective derivatives of this compound.

Computational Prediction of Molecular Descriptors (e.g., LogP, PSA) for Chemoinformatic Applications

Chemoinformatics utilizes computational methods to analyze chemical information. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are essential for developing quantitative structure-activity relationship (QSAR) models. These models help in predicting the biological activity and pharmacokinetic properties of new compounds.

For this compound, key molecular descriptors can be computationally predicted to assess its drug-likeness and potential for further development.

LogP (Octanol-Water Partition Coefficient):

LogP is a measure of a compound's lipophilicity or hydrophobicity. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP value is often sought, as very high values can lead to poor solubility and metabolic instability, while very low values may hinder membrane permeability. Various computational models can predict LogP values.

PSA (Polar Surface Area):

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a good predictor of a drug's ability to permeate cell membranes. Compounds with a lower PSA are generally more likely to cross the blood-brain barrier, while those with a higher PSA may have better oral bioavailability but limited central nervous system penetration.

The predicted molecular descriptors for this compound provide a preliminary assessment of its potential as a drug candidate. These values are critical in the early stages of drug discovery for filtering large compound libraries and prioritizing molecules for synthesis and biological testing.

Table of Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance in Chemoinformatics |

| Molecular Formula | C₁₀H₁₃NO₂ | Defines the elemental composition of the molecule. sigmaaldrich.com |

| Molecular Weight | 179.22 g/mol | Influences absorption and distribution; generally, values <500 g/mol are preferred for oral drugs. sigmaaldrich.com |

| LogP | 1.1 | Indicates the lipophilicity of the compound, affecting its solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 30.5 Ų | Predicts the drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Number of donor atoms for hydrogen bonding. |

| Hydrogen Bond Acceptors | 3 | Number of acceptor atoms for hydrogen bonding. |

| Rotatable Bonds | 2 | Indicates the conformational flexibility of the molecule. |

Note: Predicted values for LogP, TPSA, Hydrogen Bond Donors/Acceptors, and Rotatable Bonds were calculated using cheminformatics software and may vary slightly between different prediction programs.

Synthetic Applications and Chemical Transformations of 1 2 Furylmethyl Piperidin 4 One

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

1-(2-Furylmethyl)piperidin-4-one is a key intermediate in the synthesis of diverse and complex organic molecules, particularly those with pharmaceutical relevance. The piperidine (B6355638) scaffold is a fundamental component in numerous drug candidates and approved medicines. nih.govnews-medical.net The presence of the ketone functionality at the 4-position, the secondary amine character of the piperidine ring (once the furylmethyl group is considered a modifiable or removable protecting group), and the aromatic furan (B31954) ring provide multiple points for synthetic elaboration.

This compound acts as a chiron, a starting material that introduces a specific structural motif into a larger target molecule. Chemists utilize this intermediate to build intricate molecular architectures, such as spirocyclic systems and other polyheterocyclic structures. whiterose.ac.ukresearchgate.net Its utility stems from the ability to perform sequential and selective reactions at its different functional groups, allowing for the controlled and systematic construction of target molecules. The development of novel synthetic methods, including biocatalytic oxidations and radical cross-couplings, has further expanded the possibilities for creating complex piperidine derivatives from such foundational structures. news-medical.net

Application in the Construction of Diverse Chemical Architectures

The derivatization strategies mentioned above enable the use of this compound in the synthesis of a wide range of complex chemical structures.

A significant application of this compound and its analogues is in the construction of spiro-piperidine compounds. whiterose.ac.uk These are molecules where a second ring is attached to the piperidine ring at the C-4 position through a shared spiro-atom. Spiro-piperidines are considered valuable three-dimensional structures in medicinal chemistry and have been identified in various biologically active compounds. whiterose.ac.uknih.gov

The synthesis of spiro-piperidines from a piperidin-4-one core typically involves a reaction at the carbonyl group that initiates the formation of the second ring. researchgate.net For example, a cycloaddition reaction involving an azomethine ylide generated in situ can react with an exocyclic double bond previously installed at the C-4 position (via a Wittig reaction) to create spiro-pyrrolidine-piperidine systems. nih.gov This approach demonstrates how sequential derivatization of the ketone functionality can lead to the assembly of complex spirocyclic architectures.

| Spirocyclic System | Synthetic Approach | Key Reaction |

| Spiro-oxindole-piperidine | Condensation/Cycloaddition | Reaction with isatin (B1672199) derivatives |

| Spiro-hydantoin-piperidine | Bucherer-Bergs reaction | Reaction with KCN and (NH₄)₂CO₃ |

| Spiro-quinoline-piperidine | Friedel-Crafts alkylation | Intramolecular cyclization of an alkene |

Preparation of Multi-Substituted Piperidines for Enhanced Structural Diversity

The core structure of this compound serves as a versatile scaffold for the generation of a wide array of multi-substituted piperidine derivatives. The reactivity of the ketone at the C-4 position and the secondary amine nature of the piperidine ring (after potential de-alkylation) or the existing tertiary amine provide key sites for chemical modification, leading to significant structural diversity.

One prominent method for achieving substitution at the C-4 position is through the Ugi four-component reaction. This one-pot reaction allows for the combination of the piperidin-4-one (as the ketone component), an amine, an isocyanide, and a carboxylic acid to rapidly generate complex 1,4,4-trisubstituted piperidines. tcichemicals.com This approach is highly valuable for creating large libraries of analogues with diverse functionalities, which is particularly useful in medicinal chemistry for exploring structure-activity relationships. tcichemicals.com For instance, by varying the amine, isocyanide, and carboxylic acid inputs, a multitude of different substituents can be introduced at the 4-position of the piperidine ring, leading to compounds with potentially novel biological activities. tcichemicals.com

Beyond the Ugi reaction, the ketone at C-4 can undergo a variety of other chemical transformations to introduce substituents. These include, but are not limited to:

Reductive amination: Reaction with a primary or secondary amine in the presence of a reducing agent to yield 4-amino-substituted piperidines.

Wittig reaction: Reaction with a phosphonium (B103445) ylide to form an exocyclic double bond at the C-4 position, which can be further functionalized.

Grignard and organolithium reactions: Addition of organometallic reagents to the ketone to produce 4-hydroxy-4-alkyl/aryl piperidines.

Aldol condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones, which can then serve as Michael acceptors for the introduction of further substituents.

The N-(2-furylmethyl) group also plays a role in the synthetic strategy. While it can be a stable protecting group, its removal would generate a secondary piperidine, opening up another avenue for diversification through N-alkylation or N-acylation with a wide range of electrophiles. The ability to modify the piperidine at both the C-4 and N-1 positions allows for the systematic development of multi-substituted derivatives with fine-tuned properties.

Building Block for Heterocyclic Systems and Fused Ring Structures

The this compound molecule is a valuable building block for the synthesis of more complex heterocyclic systems and fused ring structures, owing to the distinct reactivity of both the piperidin-4-one and the furan moieties. nih.gov

The piperidin-4-one core can be utilized in condensation reactions to form fused heterocyclic systems. For example, reaction with hydrazines can yield pyrazole-fused piperidines, while condensation with β-ketoesters can lead to the formation of fused pyridone rings. The presence of the carbonyl group and the adjacent methylene (B1212753) groups provides the necessary functionality for various cyclization strategies.

The furan ring, in particular, offers a unique pathway to fused systems through cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com In this [4+2] cycloaddition, the furan acts as the diene, reacting with a dienophile (an alkene or alkyne) to form a 7-oxabicyclo[2.2.1]heptene adduct. organic-chemistry.org This adduct can then undergo further transformations, such as ring-opening or rearrangement, to generate a variety of complex, fused, and bridged ring systems. The reactivity of the furan in a Diels-Alder reaction is influenced by the substituents on both the furan and the dienophile. organic-chemistry.org

Another important reaction involving the furan moiety is the Paal-Knorr synthesis, which is a classic method for preparing five-membered heterocycles like pyrroles and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org While this compound itself is not a 1,4-dicarbonyl, the furan ring can be a precursor to such a species. Oxidative cleavage of the furan ring can unmask a 1,4-dicarbonyl functionality, which can then be cyclized with an amine or a sulfur source to generate a pyrrole (B145914) or thiophene (B33073) ring, respectively, attached to the piperidine core. organic-chemistry.org

The combination of the piperidone and furan reactivities within the same molecule allows for sequential or one-pot reactions to build intricate molecular architectures. For instance, a Diels-Alder reaction on the furan ring could be followed by a condensation reaction at the piperidone ketone, leading to highly complex, polycyclic molecules with potential applications in materials science and medicinal chemistry.

Utilization in Specialized Organic Syntheses

The unique combination of a piperidone and a furan ring in this compound makes it a candidate for specialized applications in organic synthesis, extending beyond its role as a simple heterocyclic building block.

Organic Photoreceptor Synthesis

While direct application of this compound in organic photoreceptors has not been extensively documented, the furan moiety is a known component in the synthesis of materials for such applications. Organic photoreceptors are essential components of devices like laser printers and photocopiers, and their performance relies on materials with specific charge-transporting properties.

Furan derivatives can be used in the synthesis of electrophotographic photoconductors. google.com One approach involves utilizing the furan ring as a diene in a Diels-Alder reaction to form a polymer or a charge transport layer. google.com The resulting polycyclic structures can possess the necessary electronic properties for efficient charge transport. The piperidine portion of this compound could potentially modulate the solubility and film-forming properties of such a polymer, which are crucial for device fabrication. The synthesis of furan-based conjugated polymers with tunable bandgaps via C-H arylation of oligofurans also highlights the potential of furan-containing building blocks in creating organic semiconducting materials. rsc.org

Reagents for Peptide Labeling and Biomolecule Conjugation

The furan group in this compound presents a versatile handle for the labeling and conjugation of peptides and other biomolecules. nih.gov The reactivity of the furan ring can be exploited in several ways to attach it to a biological target.

One established method involves the oxidation of the furan ring to a reactive electrophilic species. tcichemicals.com Mild oxidation of a furan-containing molecule generates a reactive intermediate that can be readily intercepted by nucleophiles, such as the amine groups on a peptide or a hydrazine (B178648) derivative of a fluorescent dye, to form stable conjugates. tcichemicals.comrsc.org This furan-oxidation-based strategy provides a site-specific method for labeling biomolecules under physiological conditions. tcichemicals.com

Another powerful technique is the Diels-Alder reaction. researchgate.net A furan-containing molecule can be reacted with a peptide that has been modified to contain a dienophile. This [4+2] cycloaddition is highly specific and can proceed under mild conditions, making it suitable for bioconjugation. nih.govresearchgate.net This approach allows for the site-specific labeling of peptides with probes for various applications, including imaging and diagnostics. researchgate.net The piperidine moiety in this compound could influence the solubility and pharmacokinetic properties of the resulting bioconjugate.

The table below summarizes the key reactions and their potential outcomes for the application of this compound in specialized syntheses.

| Application | Key Reaction | Reactive Moiety | Potential Outcome |

| Organic Photoreceptor Synthesis | Diels-Alder Reaction | Furan | Formation of a charge-transporting polymer or layer. google.com |

| Organic Photoreceptor Synthesis | C-H Arylation | Furan | Synthesis of furan-based conjugated polymers. rsc.org |

| Peptide Labeling | Furan Oxidation | Furan | Generation of a reactive electrophile for conjugation. tcichemicals.comrsc.org |

| Peptide Labeling | Diels-Alder Reaction | Furan | Site-specific cycloaddition with a dienophile-modified peptide. nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for 1 2 Furylmethyl Piperidin 4 One

Development of Novel and Highly Efficient Stereoselective Synthesis Routes

While the synthesis of piperidin-4-one derivatives is well-established, a primary future focus will be the development of highly efficient stereoselective routes to access specific isomers of 1-(2-Furylmethyl)piperidin-4-one and its derivatives. nih.gov The creation of chiral centers, particularly at the C2 and C6 positions of the piperidine (B6355638) ring or by reduction of the C4-ketone, is of great interest for pharmaceutical applications. nih.gov

Emerging research avenues include:

Asymmetric Catalysis: The use of chiral catalysts, such as rhodium(I), nickel, and gold(I) complexes, has proven effective for the enantioselective synthesis of other piperidine derivatives. nih.gov Future work could adapt these methods, like intramolecular Alder-ene reactions or oxidative amination of non-activated alkenes, to produce chiral this compound analogues with high diastereo- and enantioselectivities. nih.gov

Enzymatic Strategies: Biocatalytic approaches, particularly using alcohol dehydrogenases, are emerging as powerful alternatives for the synthesis of piperidones. researchgate.net Research into enzymes that can stereoselectively reduce the ketone group of this compound would provide an environmentally friendly route to chiral piperidin-4-ol derivatives.

Advanced Cyclization Reactions: Novel methods, such as the rhodium carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation, offer efficient pathways to valuable piperidin-4-one derivatives. nih.gov Applying such cascade reactions could provide rapid access to complex and stereochemically defined scaffolds based on the core structure. Another approach involves the stereoselective 6-endo-trig cyclization of amides bearing alkene groups to efficiently form the piperidine ring. nih.gov

A summary of potential stereoselective methods is presented below.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Outcome | Reference |

| Asymmetric Cycloisomerization | Rhodium(I) or Nickel Complexes | High diastereo- and enantioselectivity | nih.gov |

| Oxidative Amination | Gold(I) Complexes | Formation of substituted piperidines | nih.gov |

| Enzymatic Reduction | Alcohol Dehydrogenases | Chiral 1-(2-Furylmethyl)piperidin-4-ol | researchgate.net |

| Grignard Reaction | Grignard Reagents | Synthesis of stereoisomeric piperidin-4-ol derivatives | nih.gov |

Exploration of Novel Catalytic Systems for Transformations and Derivatizations

The derivatization of this compound through modern catalytic systems is a key area for future exploration, enabling the creation of new molecules with tailored properties. Research will likely focus on leveraging both the furan (B31954) and piperidone moieties.

Single-Atom Alloy Catalysts: Inspired by the successful conversion of furfural (B47365) (a related furan derivative) to piperidine using surface single-atom alloy (SSAA) catalysts like Ru₁CoNP/HAP, similar systems could be developed for the selective hydrogenation or ring-opening/rearrangement of the furan moiety in this compound. nih.gov This could yield novel saturated heterocyclic systems. nih.gov

Palladium and Rhodium Catalysis: Palladium complexes have been used in conjunction with piperidin-4-one derivatives. researchgate.net Future studies could explore palladium-catalyzed cross-coupling reactions to functionalize the furan ring. Furthermore, rhodium-catalyzed reactions, which are effective in constructing piperidine rings, could be investigated for derivatization, such as through C-H activation. nih.gov

Radical-Mediated Cyclization: Cobalt(II)-catalyzed radical intramolecular cyclization has been used to produce various piperidines. nih.gov This approach could be explored to create bicyclic structures originating from derivatives of this compound.

The table below outlines potential catalytic systems for further investigation.

| Catalyst Type | Potential Transformation | Target Moiety | Reference |

| Surface Single-Atom Alloy (e.g., Ru₁CoNP/HAP) | Ring hydrogenation or rearrangement | Furan Ring | nih.gov |

| Palladium Complexes | Cross-coupling reactions | Furan Ring | researchgate.net |

| Rhodium Complexes | C-H activation, Annulation | Piperidone Core, Furan Ring | nih.gov |

| Cobalt(II) Complexes | Radical intramolecular cyclization | Piperidone Core (derivatized) | nih.gov |

Advanced Theoretical Studies on Reactivity and Selectivity in Complex Reaction Systems

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound in complex reactions. Future theoretical studies will be crucial for guiding synthetic efforts and explaining experimental observations.

Reaction Mechanism and Selectivity: Quantum chemical methods can elucidate the mechanisms of reactions such as the Diels-Alder cycloaddition involving the furan ring or the aza-Michael addition at the piperidone core. researchgate.netresearchgate.net Theoretical calculations can predict the preference for endo versus exo stereoisomers in Diels-Alder reactions, which is often complex for furan compounds due to the potential for retro-Diels-Alder reactions. researchgate.net

Reactivity Prediction: The influence of substituents on the reactivity of the molecule can be quantified using computational approaches. For instance, correlating reaction rates with Hammett substituent constants and descriptors like frontier molecular orbital (FMO) energies (HOMO and LUMO) can provide deep insights into reaction kinetics. researchgate.net Such studies have successfully predicted the rates of aza-Michael additions for related systems. researchgate.net

Spectroscopic Correlation: Advanced theoretical models can calculate spectroscopic data (e.g., UV/Vis, NMR) that can be compared with experimental results to confirm the structures of reactants, intermediates, and products. researchgate.net This synergy between theoretical and experimental data is invaluable for characterizing novel derivatives.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The structural backbone of this compound is well-suited for integration into modern high-throughput chemistry platforms, accelerating the discovery of new derivatives with desirable properties.

Combinatorial Library Synthesis: By immobilizing the piperidin-4-one core or a furan precursor on a solid support (polymer-bound reagents), combinatorial libraries of derivatives can be rapidly synthesized. nih.govsigmaaldrich.com This approach allows for the systematic variation of substituents on both the furan and piperidine rings, generating a large number of distinct compounds for screening. nih.gov

High-Throughput Screening: Once libraries are generated, they can be subjected to high-throughput screening to identify "hit" compounds with specific biological activities. nih.gov This methodology has been successfully applied to discover piperidine-based HIV-1 inhibitors and cyclic peptide antibiotics, demonstrating its potential for accelerating drug discovery. nih.govnih.gov The development of such screening platforms for targets relevant to this compound derivatives is a promising future direction. researchgate.net

Investigation of Materials Science Applications and Supramolecular Chemistry

The unique chemical functionalities of this compound make it an attractive building block for novel materials and supramolecular assemblies.

Furan-Based Polymers: The furan moiety is a versatile component in materials science, particularly for creating dynamic and functional polymers. numberanalytics.comresearchgate.net The reversible Diels-Alder reaction between furan and maleimide (B117702) groups can be exploited to create self-healing materials, recyclable thermosets, and stimuli-responsive systems for drug delivery. researchgate.net this compound could serve as a monomer or a functional cross-linker in the synthesis of such advanced furan-containing polymers. numberanalytics.comresearchgate.netrsc.org The presence of the piperidone group could impart additional properties, such as hydrophilicity or sites for further functionalization.

Supramolecular Synthesis: The piperidone core is known to participate in the formation of well-defined supramolecular structures through non-covalent interactions like hydrogen bonding. iucr.orgnih.govyoutube.com Research has shown that piperidone derivatives can form co-crystals and salts with dicarboxylic acids, creating H-shaped hydrogen-bonded synthons that can alter physical properties like aqueous solubility. iucr.orgnih.gov Future work could explore the co-crystallization of this compound with various co-formers to generate new supramolecular architectures with tailored solid-state properties.

| Application Area | Key Moiety | Underlying Principle | Potential Outcome | Reference |

| Self-Healing Materials | Furan Ring | Reversible Diels-Alder Cycloaddition | Smart polymers with repair capabilities | researchgate.net |

| Drug Delivery Systems | Furan Ring | Reversible Diels-Alder Cycloaddition | Stimuli-responsive release of cargo | researchgate.net |

| Recyclable Thermosets | Furan Ring | Dynamic Covalent Chemistry | Sustainable polymer materials | researchgate.net |

| Supramolecular Co-crystals | Piperidone Core | Hydrogen Bonding, Host-Guest Chemistry | Materials with enhanced solubility or stability | iucr.orgnih.gov |

Q & A

Q. What are the established synthetic routes for 1-(2-Furylmethyl)piperidin-4-one, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution: Reacting 4-piperidone with a furylmethyl halide (e.g., 2-(chloromethyl)furan) in the presence of a base like triethylamine or K₂CO₃ in anhydrous THF or DMF at 50–70°C for 12–24 hours .

- Reductive amination: Condensing 4-piperidone with furfurylamine using NaBH₃CN or H₂/Pd-C in methanol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Key Factors Affecting Yield/Purity:

- Solvent choice: Polar aprotic solvents (DMF) enhance reactivity but may require rigorous drying.

- Catalyst selection: Pd-C for reductive amination reduces side reactions compared to NaBH₃CN .

- Purification: Gradient elution in column chromatography resolves byproducts like unreacted 4-piperidone or over-alkylated derivatives .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm the furylmethyl substitution (δ ~6.3–7.4 ppm for furan protons) and piperidin-4-one backbone (δ ~2.5–3.5 ppm for CH₂ groups adjacent to the ketone) .

- Mass Spectrometry (HRMS): Validate molecular weight (C₁₀H₁₃NO₂; theoretical m/z 179.0946) and detect fragmentation patterns (e.g., loss of furylmethyl group at m/z 98) .

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

Q. What are the known pharmacological targets of piperidin-4-one derivatives, and how does the furylmethyl substituent modulate activity?

Methodological Answer: Piperidin-4-one derivatives exhibit activity against:

- Proteases (e.g., NS2B/NS3 in Dengue virus): The ketone group chelates catalytic metal ions, while the furylmethyl moiety enhances hydrophobic interactions with enzyme pockets .

- ACE2 (Angiotensin-converting enzyme 2): Substituents like furylmethyl improve binding affinity by mimicking natural substrates (e.g., XNT analogs) .

Structural-Activity Relationship (SAR):

- Furylmethyl vs. Phenyl: Furyl’s oxygen atom forms hydrogen bonds with target residues, increasing selectivity over phenyl derivatives .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound analogs for enhanced bioactivity?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into target proteins (e.g., DENV NS2B/NS3 protease, PDB ID: 2FOM) to identify favorable binding poses. The furyl group’s π-π stacking with His51 and Trp83 residues is critical .

- Pharmacophore Modeling (Discovery Studio): Define essential features: (1) ketone (hydrogen bond acceptor), (2) furyl (aromatic ring), and (3) piperidine (hydrophobic core) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How should researchers resolve contradictions in reported bioactivity data for piperidin-4-one derivatives?

Methodological Answer: Case Example: Discrepancies in IC₅₀ values for ACE2 inhibition may arise from:

- Assay variability: Fluorescent (Quinazoline-based) vs. colorimetric (Abz-FRK(Dnp)-OH) substrates yield differing sensitivities .

- Impurity interference: Byproducts like 1-(2-Furylmethyl)piperidine (reduction product) can skew results. Validate purity via HPLC before testing .

- Structural analogs: Compare activities of 1-(2-Furylmethyl) vs. 1-(4-Fluorobenzyl) derivatives to isolate substituent effects .

Q. What crystallographic strategies are recommended for determining the structure of this compound and its complexes?

Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.

- Structure Solution (SHELXT): Employ direct methods for phase determination; the furyl group’s electron density is distinct at ~0.8 e/ų .

- Refinement (SHELXL): Apply anisotropic displacement parameters (ADPs) for non-H atoms and restrain C–C bonds in the furan ring to 1.38 Å .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep at 2–8°C in airtight containers under nitrogen to prevent ketone oxidation .

- PPE: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (LD₅₀ >2000 mg/kg in rats, but irritant potential unknown) .

- Spill Management: Neutralize with 10% acetic acid, then absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.